Stereochemical Distinction: rac cis-Paroxetine as a Defined Impurity Marker
rac cis-Paroxetine Hydrochloride is explicitly defined as a specific stereoisomer, a racemic mixture of (3R,4R) and (3S,4S) enantiomers, distinguishing it from the active pharmaceutical ingredient (API), which is the single (-)-trans isomer [1]. This stereochemical designation is codified in official pharmacopoeias, where it is identified as 'Paroxetine Related Compound D' by the USP and 'Impurity E' by the EP [2]. This specific identity is crucial for its role as a reference standard in chromatographic methods for impurity analysis.
| Evidence Dimension | Stereochemical Identity and Compendial Designation |
|---|---|
| Target Compound Data | Racemic mixture of cis-enantiomers: (3R,4R) and (3S,4S); Designated as USP Related Compound D / EP Impurity E |
| Comparator Or Baseline | Single enantiomer (-)-trans-paroxetine (the API) |
| Quantified Difference | Qualitative Difference: Racemic cis mixture vs. single trans enantiomer |
| Conditions | Pharmaceutical impurity analysis and compendial monographs |
Why This Matters
This specific stereochemical identity and official compendial recognition are essential for accurate impurity tracking and regulatory compliance, as it is the defined marker against which paroxetine API purity is measured.
- [1] ChemWhat. Paroxetine Related Compound-D. Chemical Database Entry. View Source
- [2] SynZeal. Paroxetine EP Impurity E. Product Information. View Source
